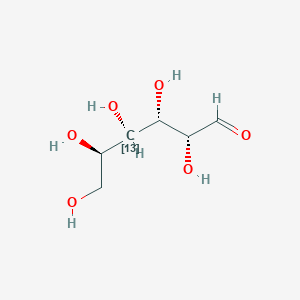

D-Glucose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6+1 |

InChI Key |

GZCGUPFRVQAUEE-DDGHUVPUSA-N |

Isomeric SMILES |

C([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-13C-1: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-13C-1 is a stable, non-radioactive isotopically labeled form of glucose that serves as a critical tool in metabolic research. By replacing the naturally abundant carbon-12 (¹²C) at the first carbon position with a heavier carbon-13 (¹³C) isotope, researchers can trace the metabolic fate of glucose through various biochemical pathways. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on metabolic flux analysis, and offers detailed experimental protocols and data interpretation strategies for professionals in the field of life sciences and drug development.

Core Applications in Research

The primary application of this compound is as a tracer to elucidate the dynamics of central carbon metabolism. Its use is central to the field of metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain a quantitative understanding of cellular physiology in both healthy and diseased states.

Key metabolic pathways investigated using this compound include:

-

Glycolysis: Tracing the conversion of glucose to pyruvate and lactate.

-

Pentose Phosphate Pathway (PPP): Assessing the flux through the oxidative and non-oxidative branches of the PPP, which is crucial for nucleotide synthesis and redox balance.[2][3]

-

Tricarboxylic Acid (TCA) Cycle: Determining the entry of glucose-derived carbons into the TCA cycle for energy production and biosynthesis.

This compound is also utilized as an internal standard for the quantification of glucose and related metabolites in complex biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Quantitative Insights from ¹³C-Labeling Studies

The quantitative data derived from this compound tracing experiments provide a detailed snapshot of cellular metabolism. This data is typically presented as relative flux ratios or absolute flux values. Below are tables summarizing representative quantitative data from studies utilizing ¹³C-labeled glucose.

| Parameter | Cell Line | Condition | [1-¹³C]Glucose | [1,2-¹³C₂]Glucose | Reference |

| PPP Flux (% of Glucose Uptake) | A549 (Lung Carcinoma) | Normoxia | 10.5 ± 1.2 | 11.2 ± 0.8 | [2] |

| Glycolysis Flux (Relative to PPP) | HCT116 (Colon Cancer) | Control | 8.5 | 8.0 | [3] |

| TCA Cycle Influx (% of Glucose Uptake) | Primary Neurons | Basal | 35.4 ± 2.1 | - |

Table 1: Comparative Metabolic Fluxes Determined Using Different ¹³C-Glucose Tracers. This table illustrates how the choice of tracer can influence the precision of flux estimations for specific pathways.

| Metabolite | Mass Isotopomer Distribution (MID) - M+1 (%) | MID - M+2 (%) | MID - M+3 (%) | Reference |

| Lactate (from [1-¹³C]Glucose) | 50.1 ± 1.5 | 0.8 ± 0.1 | - | |

| Ribose-5-Phosphate (from [1,2-¹³C₂]Glucose) | 18.2 ± 2.3 | 79.5 ± 2.5 | - | |

| Citrate (from [U-¹³C₆]Glucose) | - | 15.7 ± 1.9 | 82.1 ± 2.0 |

Table 2: Representative Mass Isotopomer Distributions (MIDs) of Key Metabolites. The distribution of ¹³C atoms in downstream metabolites provides crucial information for calculating metabolic fluxes.

Experimental Protocols

Cell Culture and Isotope Labeling

A typical workflow for a ¹³C-glucose tracing experiment involves several key steps, from cell culture to data analysis.

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Methodology:

-

Cell Seeding and Growth: Seed mammalian cells (e.g., A549, CHO) in appropriate culture vessels and grow in standard culture medium to the desired confluency (typically 60-80%).

-

Media Switch: Remove the standard medium and wash the cells with phosphate-buffered saline (PBS). Replace with a custom-formulated medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be similar to that in the standard medium.

-

Isotopic Labeling: Incubate the cells in the isotope-containing medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from hours to days depending on the cell type and the pathway being studied.

-

Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent, such as 80% methanol pre-chilled to -80°C. Scrape the cells and collect the cell suspension. Metabolites are then extracted through a series of freeze-thaw cycles and centrifugation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for analyzing the mass isotopomer distribution of metabolites.

Methodology:

-

Derivatization: The extracted metabolites are chemically derivatized to increase their volatility for GC analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a DB-5ms column). The oven temperature is programmed with a gradient to separate the different metabolites.

-

MS Detection: The separated metabolites are ionized (typically by electron ionization) and their mass-to-charge ratios are detected by a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor specific fragment ions of the metabolites of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the positional labeling of carbons within a molecule.

Methodology:

-

Sample Preparation: The extracted metabolites are lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). Specific pulse sequences like ITOCSY (Isotope-Edited Total Correlation Spectroscopy) can be used to filter spectra for ¹³C-labeled molecules.

-

Data Analysis: Process the NMR spectra to identify and quantify the different isotopomers of a metabolite based on the chemical shifts and coupling patterns of the signals.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the flow of the ¹³C label from this compound through glycolysis and the pentose phosphate pathway.

References

The Principle of Metabolic Tracing with D-Glucose-¹³C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying metabolic tracing with D-Glucose-¹³C-1. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to employ this powerful technique for elucidating cellular metabolism and drug mechanisms of action.

Core Principles of ¹³C Metabolic Flux Analysis

Metabolic tracing with stable isotopes, such as ¹³C, is a cornerstone technique for quantifying the flow of atoms through metabolic pathways, a concept known as metabolic flux.[1][2] By replacing the naturally abundant ¹²C atoms in glucose with the heavy isotope ¹³C at a specific position (in this case, the first carbon), D-Glucose-¹³C-1 acts as a tracer that can be followed as it is metabolized by cells.[3][4] The ¹³C isotope is incorporated into downstream metabolites, and the specific patterns of this incorporation reveal the activity of key metabolic pathways.[3]

The journey of the ¹³C-1 label from glucose provides detailed insights into the dynamic activity of central carbon metabolism:

-

Glycolysis: The initial catabolism of glucose to pyruvate.

-

Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide biosynthesis.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration where acetyl-CoA, derived from glucose, is oxidized.

By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can reconstruct the intracellular metabolic fluxes. This quantitative analysis provides a detailed snapshot of the cellular metabolic state.

Deciphering Metabolic Pathways with D-Glucose-¹³C-1

The specific position of the ¹³C label in the glucose molecule is critical for distinguishing between different metabolic routes. When using D-Glucose-¹³C-1, the ¹³C label is on the first carbon atom of the glucose molecule.

-

In Glycolysis: The six-carbon glucose molecule is split into two three-carbon pyruvate molecules. The C1 of glucose becomes the carboxyl carbon of pyruvate. In the subsequent conversion of pyruvate to acetyl-CoA by pyruvate dehydrogenase, this carboxyl carbon is lost as CO₂. Therefore, under purely glycolytic metabolism followed by entry into the TCA cycle via pyruvate dehydrogenase, the ¹³C-1 label from glucose will not be incorporated into TCA cycle intermediates.

-

In the Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position, releasing the ¹³C-1 label as ¹³CO₂. The remaining five carbons can then re-enter glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. This leads to a different labeling pattern in glycolytic intermediates and downstream metabolites compared to direct glycolysis. The activity of the oxidative PPP can be inferred by quantifying the loss of the ¹³C-1 label.

The distinct fates of the ¹³C-1 label in these pathways allow for the quantitative assessment of the relative flux through glycolysis and the PPP.

Quantitative Data Presentation

The following tables summarize quantitative data from ¹³C-glucose metabolic tracing studies, showcasing the relative pathway contributions in different cellular contexts.

Table 1: Relative Fluxes in Central Carbon Metabolism of Neurons

| Metabolic Pathway | Flux (% of Glucose Uptake) |

| Glycolysis | 52 ± 6% |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |

| Oxidative PPP / De novo Nucleotide Synthesis | 29 ± 8% |

| Pyruvate Production by Malic Enzyme | 7.7 ± 0.2% of total pyruvate labeling |

Table 2: Typical Nutrient Uptake and Secretion Rates in Proliferating Cancer Cells

| Metabolite | Flux Rate (nmol/10⁶ cells/h) |

| Glucose Uptake | 100–400 |

| Lactate Secretion | 200–700 |

| Glutamine Uptake | 30–100 |

Experimental Protocols

A successful metabolic tracing experiment requires meticulous execution of several key steps, from cell culture to data analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The number of cells required will depend on the cell type and the sensitivity of the analytical instruments.

-

Media Preparation: One hour before introducing the tracer, replace the standard culture medium with a fresh medium containing dialyzed fetal calf serum to minimize the presence of unlabeled glucose and other small molecules.

-

Tracer Introduction: Remove the pre-incubation medium and add the experimental medium containing D-Glucose-¹³C-1. The concentration of the labeled glucose should be carefully chosen, and it often replaces the unlabeled glucose in the medium.

-

Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is crucial and should be optimized to achieve isotopic steady state, where the labeling of intracellular metabolites is constant. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

Sample Quenching and Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential. A common method is to aspirate the medium and immediately add ice-cold methanol. An alternative for adherent cells is to snap-freeze the cell monolayer with liquid nitrogen before adding the cold solvent.

-

Metabolite Extraction:

-

For adherent cells, after quenching, add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

-

Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation at a low temperature, rapidly aspirate the supernatant, and resuspend the pellet in the cold extraction solvent.

-

-

Cell Lysis and Protein Precipitation: Vortex the cell lysate thoroughly and centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube. This sample is now ready for analysis or storage at -80°C.

Analytical Methods: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for analyzing ¹³C-labeled metabolites.

GC-MS Protocol Outline:

-

Derivatization: Many polar metabolites are not volatile enough for GC analysis and require a derivatization step to increase their volatility. A common method is silylation using reagents like MTBSTFA.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where metabolites are separated based on their boiling points and interaction with the GC column.

-

MS Detection: As metabolites elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the detection of different mass isotopomers.

LC-MS/MS Protocol Outline:

-

LC Separation: The metabolite extract is injected into a liquid chromatograph. Separation is typically achieved using a column that separates compounds based on their polarity (e.g., reversed-phase or HILIC chromatography).

-

MS and MS/MS Detection:

-

The eluting metabolites are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

-

A first mass analyzer (Q1) selects a specific metabolite ion (the precursor ion).

-

This ion is then fragmented in a collision cell (Q2).

-

A second mass analyzer (Q3) separates the resulting fragment ions (product ions).

-

This process, known as selected reaction monitoring (SRM), provides high specificity and sensitivity for quantifying labeled metabolites.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and the experimental workflow for D-Glucose-¹³C-1 tracing.

Metabolic Pathways

Experimental Workflow

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-depth Technical Guide to 13C-Labeled Glucose in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for utilizing 13C-labeled glucose in metabolic research. It is designed to be a practical resource for scientists seeking to unravel the complexities of cellular metabolism in various contexts, including disease research and drug development.

Core Principles of 13C-Labeled Glucose Tracing

Stable isotope tracing with 13C-labeled glucose is a powerful technique to elucidate the flow of carbon atoms through metabolic pathways. The fundamental concept involves replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope in a glucose molecule. When cells or organisms are supplied with this labeled substrate, the 13C atoms are incorporated into downstream metabolites as they are processed through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between molecules containing 12C and 13C based on their mass-to-charge ratio or nuclear spin properties, respectively.[1][2][3] This allows researchers to trace the fate of the labeled carbon atoms and quantify the activity of metabolic pathways, a method known as metabolic flux analysis (MFA).[1] 13C-MFA is considered the gold standard for quantifying intracellular reaction rates (fluxes).

The choice of the specific 13C-labeled glucose tracer is critical and influences the precision of the estimated metabolic fluxes. For instance, uniformly labeled [U-13C]-glucose, where all six carbon atoms are 13C, is often used for broad surveys of metabolic pathways. In contrast, positionally labeled glucose, such as [1,2-13C]-glucose, can provide more specific information about the activity of particular pathways like the pentose phosphate pathway.

Experimental Design and Workflow

A typical 13C-glucose tracing experiment follows a structured workflow, from the initial experimental design to the final data analysis and interpretation.

Key Experimental Protocols

In Vitro Labeling of Adherent Mammalian Cells

This protocol is adapted for labeling adherent cells in culture.

Materials:

-

Culture medium without glucose

-

[U-13C6]-glucose (or other desired tracer)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scrapers

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80-90% confluency at the time of harvest.

-

Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with sterile PBS.

-

Add pre-warmed labeling medium (glucose-free medium supplemented with the 13C-labeled glucose and 10% dFBS).

-

-

Metabolite Quenching and Extraction:

-

At the desired time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any remaining labeled medium.

-

Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for 15 minutes to quench all enzymatic activity and precipitate proteins.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris and precipitated protein.

-

Collect the supernatant containing the polar metabolites.

-

The extract can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

-

In Vivo 13C-Glucose Infusion in Murine Models

This protocol provides a general framework for in vivo labeling in mice.

Materials:

-

[U-13C6]-glucose solution (sterile)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Catheter for tail vein infusion

-

Infusion pump

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Fast the mice for 6-12 hours prior to the infusion to increase the fractional enrichment of 13C-glucose in the plasma.

-

Anesthesia and Catheterization: Anesthetize the mouse and place a catheter in the lateral tail vein.

-

Bolus and Continuous Infusion:

-

Administer an initial intravenous bolus of the 13C-glucose solution to rapidly increase the plasma concentration of the tracer. A typical bolus might be 0.4-0.6 mg/g of body weight.

-

Immediately follow the bolus with a continuous infusion at a lower rate (e.g., 0.012-0.0138 mg/g/min) for the desired duration of the experiment (typically 30 minutes to 4 hours).

-

-

Tissue Harvest:

-

At the end of the infusion period, euthanize the mouse via an approved method.

-

Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Store the frozen tissue at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Tissue:

-

The frozen tissue should be pulverized into a fine powder under liquid nitrogen.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.

-

Homogenize the sample and then centrifuge at high speed to pellet the tissue debris.

-

Collect the supernatant for analysis.

-

Sample Preparation for Mass Spectrometry (GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites need to be chemically derivatized to increase their volatility.

Materials:

-

Methoxyamine hydrochloride in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Heating block or oven

Procedure:

-

Methoximation:

-

Add methoxyamine hydrochloride in pyridine to the dried metabolite extract.

-

Incubate at 30-37°C for 60-90 minutes to protect carbonyl groups.

-

-

Silylation:

-

Add MSTFA to the sample.

-

Incubate at 30-60°C for 30-60 minutes to replace active hydrogens with a trimethylsilyl (TMS) group.

-

The derivatized sample is now ready for injection into the GC-MS.

-

Data Acquisition and Analysis

Mass Spectrometry

GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms for 13C-based metabolomics. They separate metabolites chromatographically and then detect them based on their mass-to-charge ratio. The incorporation of 13C atoms results in a predictable mass shift for each metabolite, allowing for the determination of the Mass Isotopologue Distribution (MID). The MID describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition) for a given metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific position of 13C atoms within a molecule. This can be particularly useful for resolving complex metabolic pathways. Both direct 13C NMR and indirect 1H-[13C] NMR methods can be employed.

Metabolic Flux Analysis (MFA)

The MIDs obtained from MS or the positional enrichment data from NMR are used as inputs for MFA software to calculate intracellular metabolic fluxes. Several software packages are available for this purpose, including:

-

METRAN: A software for 13C-MFA, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework.

-

13CFLUX2: A high-performance software suite for the detailed quantification of intracellular steady-state fluxes.

Quantitative Data Presentation

The following tables provide examples of quantitative data obtained from 13C-glucose tracing studies.

Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates in Cancer Cells

| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment | Reference |

| Glucose-6-phosphate | 95 ± 2 | 85 ± 3 | Hypothetical Data |

| Fructose-1,6-bisphosphate | 94 ± 2 | 82 ± 4 | Hypothetical Data |

| 3-Phosphoglycerate | 90 ± 3 | 75 ± 5 | Hypothetical Data |

| Pyruvate | 85 ± 4 | 65 ± 6 | Hypothetical Data |

| Citrate (M+2) | 60 ± 5 | 40 ± 7 | Hypothetical Data |

| α-Ketoglutarate (M+2) | 55 ± 5 | 35 ± 6 | Hypothetical Data |

| Malate (M+2) | 50 ± 6 | 30 ± 5 | Hypothetical Data |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Table 2: Metabolic Flux Rates in Neurons

| Pathway/Reaction | Flux Rate (nmol/min/mg protein) | Reference |

| Glycolysis | 1.2 ± 0.1 | |

| Pentose Phosphate Pathway (oxidative) | 0.4 ± 0.05 | |

| Pyruvate Dehydrogenase | 0.8 ± 0.08 | Hypothetical Data |

| Pyruvate Carboxylase | 0.1 ± 0.02 | |

| TCA Cycle (Citrate Synthase) | 0.9 ± 0.1 | Hypothetical Data |

Data are presented as mean ± standard deviation. In a study on cerebellar granule neurons, it was found that 52±6% of glucose was metabolized by glycolysis, while 19±2% was utilized by the pentose phosphate pathway.

Visualizing Metabolic Pathways and Workflows

Tracing 13C through Central Carbon Metabolism

The following diagram illustrates the flow of 13C atoms from [U-13C6]-glucose through glycolysis and the TCA cycle.

Principle of Metabolic Flux Analysis

MFA uses the measured distribution of 13C isotopes in metabolites to infer the rates of the reactions that produced them.

Applications in Drug Development

13C-labeled glucose tracing is a valuable tool in drug development for several reasons:

-

Target Engagement and Mechanism of Action: By observing changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is engaging its intended target and elucidate its downstream metabolic effects.

-

Identifying Metabolic Liabilities of Cancer Cells: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect. 13C tracing can identify specific metabolic pathways that are critical for cancer cell survival and proliferation, revealing potential therapeutic targets.

-

Pharmacodynamic Biomarkers: Changes in the labeling patterns of specific metabolites can serve as pharmacodynamic biomarkers to assess the biological activity of a drug in preclinical and clinical studies.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance. 13C-glucose tracing can help to identify the metabolic adaptations that enable cancer cells to evade therapy.

Conclusion

The use of 13C-labeled glucose in metabolic studies provides an unparalleled level of detail into the workings of cellular metabolism. From the initial selection of an appropriate tracer to the sophisticated computational analysis of metabolic fluxes, this technique offers a robust platform for researchers in basic science and drug development. By carefully designing and executing these experiments, scientists can gain critical insights into the metabolic underpinnings of health and disease, paving the way for novel therapeutic interventions.

References

A Technical Guide to the Chemical Synthesis and Purity of D-Glucose-¹³C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and purity analysis of D-Glucose-¹³C-1. The information is curated for researchers and professionals in the fields of metabolic studies, pharmacology, and drug development who utilize isotopically labeled compounds.

Chemical Synthesis of D-Glucose-¹³C-1

The most common and well-established method for the synthesis of D-Glucose specifically labeled at the C-1 position is the cyanohydrin synthesis , also known as the Kiliani-Fischer synthesis. This method extends the carbon chain of an aldose by one carbon atom. For the synthesis of D-Glucose-¹³C-1, the starting material is D-arabinose, and the labeled carbon is introduced using a ¹³C-labeled cyanide salt.

The overall reaction scheme involves three main stages:

-

Cyanohydrin Formation: Reaction of D-arabinose with a ¹³C-labeled cyanide (e.g., Na¹³CN or K¹³CN) to form two epimeric cyanohydrins: D-glucononitrile-¹³C-1 and D-mannononitrile-¹³C-1.

-

Hydrolysis: Hydrolysis of the cyanohydrin mixture to their corresponding aldonic acids, D-gluconic acid-¹³C-1 and D-mannonic acid-¹³C-1.

-

Reduction: Reduction of the aldonic acids (typically via their lactones) to the final aldoses, D-Glucose-¹³C-1 and D-Mannose-¹³C-1.

The ratio of the epimers formed (gluconitrile vs. mannonitrile) can be influenced by the reaction conditions.

Logical Relationship of the Synthesis Pathway

Caption: Chemical synthesis pathway for D-Glucose-¹³C-1 via the cyanohydrin method.

Experimental Protocol: Cyanohydrin Synthesis of D-Glucose-¹³C-1

The following protocol is adapted from the classical cyanohydrin synthesis methodology.

Materials:

-

D-arabinose

-

Sodium cyanide-¹³C (Na¹³CN)

-

Sodium carbonate

-

Sulfuric acid

-

Sodium amalgam (2.5%)

-

Oxalic acid

-

Methanol

-

Ethanol

-

Deionized water

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-arabinose and Na¹³CN in water.

-

Add a solution of sodium carbonate to maintain alkaline conditions, which favors the formation of the gluconic epimer.

-

Allow the reaction to proceed at room temperature for approximately 24-48 hours.

-

-

Hydrolysis of Cyanohydrins:

-

Heat the reaction mixture to hydrolyze the nitriles to carboxylates. A typical procedure involves heating at 60°C with aeration.

-

After hydrolysis, carefully acidify the solution with sulfuric acid to form the free aldonic acids.

-

-

Lactonization and Reduction:

-

Concentrate the acidified solution to promote the formation of the γ-lactones of the aldonic acids.

-

The reduction of the lactones to the corresponding sugars is carried out using a reducing agent such as sodium amalgam. The pH of the reaction should be maintained between 3.0 and 3.5 by the continuous addition of sulfuric acid.

-

The reduction is typically performed at low temperatures (0-5°C).

-

-

Isolation and Purification:

-

Following reduction, the solution contains D-Glucose-¹³C-1, D-Mannose-¹³C-1, unreacted starting materials, and salts.

-

The sodium ions are removed by precipitation with oxalic acid.

-

The resulting solution is then concentrated, and the sugars are precipitated and washed with ethanol.

-

Modern purification is best achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Purification of D-Glucose-¹³C-1

Preparative HPLC is the method of choice for obtaining high-purity D-Glucose-¹³C-1.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a refractive index (RI) detector.

-

A column suitable for carbohydrate separation, such as an amino-propyl bonded silica column or a polymer-based column in the calcium form.

Mobile Phase:

-

A mixture of acetonitrile and water is commonly used for amino-propyl columns. The exact ratio should be optimized for the specific column and system, but a starting point of 80:20 (acetonitrile:water) is typical.

-

For polymer-based columns, deionized water is often used as the mobile phase.

Procedure:

-

Sample Preparation: Dissolve the crude synthesis product in the mobile phase and filter through a 0.45 µm filter.

-

Chromatography:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the sugars isocratically. D-Glucose and D-Mannose will have different retention times, allowing for their separation.

-

Collect the fraction corresponding to the D-Glucose-¹³C-1 peak.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

The resulting solid is the purified D-Glucose-¹³C-1.

-

Purity Analysis

The purity of D-Glucose-¹³C-1 is assessed in two key aspects: chemical purity and isotopic enrichment.

General Experimental Workflow for Purity Analysis

Caption: Workflow for the purity analysis of D-Glucose-¹³C-1.

Chemical Purity

Chemical purity refers to the percentage of the compound of interest in the sample, excluding isotopic variants and impurities.

Method: High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method, similar to the preparative method but on a smaller scale, can be used to determine chemical purity.

Experimental Protocol: Analytical HPLC

-

Column: Analytical amino-propyl or carbohydrate-specific column.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25).

-

Detector: Refractive Index (RI) detector.

-

Quantification: The chemical purity is determined by the area percentage of the D-Glucose peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity (Enrichment)

Isotopic purity, or isotopic enrichment, is the percentage of molecules of the compound that contain the ¹³C isotope at the specified position.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique for determining isotopic enrichment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a known amount of the D-Glucose-¹³C-1 in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integral of the C-1 signal with the integrals of the signals from the other carbon atoms (which are at natural abundance).

Method 2: Mass Spectrometry (MS)

Mass spectrometry can also be used to determine isotopic enrichment by analyzing the mass-to-charge ratio of the molecule or its fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS), and ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The molecular ion peak for unlabeled D-glucose ([M]) will be at a different m/z than that for D-Glucose-¹³C-1 ([M+1]).

-

Data Analysis: The isotopic enrichment is determined from the relative intensities of the [M] and [M+1] peaks, after correcting for the natural abundance of ¹³C and other isotopes.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purity of D-Glucose-¹³C-1.

Table 1: Representative Yields for the Cyanohydrin Synthesis of D-Glucose-¹³C-1

| Synthesis Step | Product | Typical Yield (%) |

| Cyanohydrin Formation & Hydrolysis | D-Gluconic Acid-¹³C-1 | ~30-40% |

| Reduction of Lactone | D-Glucose-¹³C-1 (crude) | ~80-85% |

| Overall (from D-arabinose) | D-Glucose-¹³C-1 (crude) | ~24-34% |

Note: Yields can vary significantly based on reaction conditions and scale.

Table 2: Purity Specifications for Commercially Available D-Glucose-¹³C-1

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % ¹³C | NMR or Mass Spectrometry |

Note: These are typical specifications and may vary between suppliers.

This guide provides a foundational understanding of the synthesis and quality control of D-Glucose-¹³C-1. For specific applications, optimization of these protocols may be necessary.

The Role of D-Glucose-13C-1 in Elucidating Glycolytic Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, stable isotope tracers are indispensable tools for unraveling the complexities of cellular metabolism. Among these, 13C-labeled glucose isotopomers have become central to metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic pathways.[1][2] This guide focuses on the specific applications of D-Glucose-13C-1 in the study of glycolysis, providing a comprehensive resource for its use in experimental design and data interpretation. While other tracers such as [1,2-13C2]glucose may offer more precise estimates for glycolysis and the pentose phosphate pathway (PPP), this compound remains a valuable tool, particularly for probing the entry point of glucose into these interconnected pathways.[1] By tracing the fate of the 13C label from the first carbon of glucose, researchers can gain critical insights into the activity of the oxidative pentose phosphate pathway and its interplay with glycolysis.[3]

Core Principles of 13C-Labeling in Glycolysis

The fundamental principle behind using this compound is to introduce a labeled substrate into a biological system and track the incorporation of the 13C isotope into downstream metabolites.[3] When cells are cultured in a medium containing this compound, the labeled carbon at the C1 position follows a specific metabolic fate depending on the active pathways.

In the oxidative phase of the pentose phosphate pathway (PPP), the C1 carbon of glucose is lost as 13CO2. This characteristic makes this compound an effective tracer for estimating the flux through the oxidative PPP. Conversely, in glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The position of the labeled carbon in the resulting glycolytic intermediates and end-products, such as lactate and alanine, provides a quantitative measure of the relative pathway activities.

Data Presentation: Isotope Enrichment and Metabolic Flux

The quantitative data obtained from this compound tracing experiments are typically presented as mass isotopomer distributions (MIDs) and calculated metabolic fluxes. MIDs describe the fractional abundance of each isotopologue for a particular metabolite. For instance, the analysis of pyruvate can reveal the proportion of unlabeled molecules (M+0), and molecules containing one (M+1), two (M+2), or three (M+3) 13C atoms. These distributions are then used in computational models to estimate the flux through various pathways.

Table 1: Exemplary Mass Isotopomer Distributions in Key Metabolites after this compound Labeling

| Metabolite | Isotopologue | Fractional Abundance (%) | Pathway Implication |

| Glucose-6-Phosphate | M+1 | >95 | Reflects tracer enrichment in the medium. |

| 6-Phosphogluconate | M+1 | >95 | Indicates uptake and phosphorylation of the tracer. |

| Ribose-5-Phosphate | M+0 | High | Suggests significant flux through the oxidative PPP, where the 13C1 is lost. |

| Fructose-6-Phosphate | M+1 / M+0 | Variable | Ratio indicates the interplay between glycolysis and the non-oxidative PPP. |

| 3-Phosphoglycerate | M+0 / M+1 | Variable | Labeling pattern is informative of the relative fluxes of glycolysis and the PPP. |

| Pyruvate | M+0 / M+1 | Variable | Reflects the contribution of glucose to pyruvate pools. |

| Lactate | M+0 / M+1 | Variable | Indicates the rate of aerobic glycolysis (Warburg effect). |

Table 2: Typical Metabolic Fluxes in Cultured Cancer Cells

| Flux | Typical Rate (nmol/106 cells/h) |

| Glucose Uptake | 100 - 400 |

| Lactate Secretion | 200 - 700 |

| Glutamine Uptake | 30 - 100 |

Experimental Protocols

A generalized workflow for a 13C-glucose tracing experiment in cultured cells is outlined below.

Cell Culture and Media Preparation

-

Cell Seeding: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a culture medium containing this compound at a known concentration. Ensure all other components of the medium are identical to the standard culture medium to avoid confounding effects. A common starting point is to replace the unlabeled glucose entirely with the labeled variant.

Isotope Labeling

-

Tracer Introduction: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Incubation: Add the pre-warmed 13C-glucose-containing medium to the cells and incubate for a predetermined period. The incubation time is a critical parameter and should be optimized to approach isotopic steady-state for the metabolites of interest. For glycolytic intermediates, this can be achieved within minutes, while TCA cycle intermediates may take several hours.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add a cold extraction solvent, typically 80% methanol, to the cells. Scrape the cells from the culture vessel and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C to pellet proteins and cellular debris.

-

Sample Collection: Collect the supernatant, which contains the polar metabolites.

Sample Analysis

-

Instrumentation: Analyze the metabolite extracts using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

Data Analysis

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes.

-

Flux Calculation: Use specialized software (e.g., FiatFlux) to calculate metabolic fluxes based on the corrected mass isotopomer distributions and a metabolic network model.

Visualizations

Glycolytic and Pentose Phosphate Pathways with this compound Tracing

Caption: Fate of this compound in Glycolysis and the PPP.

Experimental Workflow for 13C Metabolic Flux Analysis

Caption: Standardized workflow for 13C metabolic tracing studies.

Conclusion

This compound is a powerful tracer for dissecting the intricate network of glycolysis and the pentose phosphate pathway. While the choice of a specific 13C-glucose isotopomer is contingent on the precise research question, this compound offers a unique advantage in its ability to directly probe the activity of the oxidative PPP. A meticulously planned experimental design, coupled with robust analytical techniques and computational modeling, can yield invaluable quantitative data on metabolic fluxes. This information is critical for understanding cellular physiology in both normal and diseased states and for the development of novel therapeutic strategies that target metabolic pathways. For researchers aiming to quantify flux through central carbon metabolic pathways, 13C-glucose is the tracer of choice.

References

Exploring the TCA Cycle with D-Glucose-13C-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing D-Glucose-13C-1 as a tracer to investigate the Tricarboxylic Acid (TCA) cycle. This stable isotope labeling approach is a powerful tool for elucidating metabolic fluxes and understanding the contributions of glucose to mitochondrial metabolism. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic and signaling pathways.

Introduction to 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] By supplying cells with a substrate, such as glucose, labeled with the stable isotope 13C, researchers can trace the path of the labeled carbon atoms through the metabolic network.[2] The resulting distribution of 13C in downstream metabolites, known as the mass isotopologue distribution (MID), is measured by mass spectrometry. This data is then used in computational models to estimate the flux through various reactions.[3]

This compound is a specific isotopologue where only the first carbon of the glucose molecule is labeled. This specific labeling pattern allows for the investigation of pathways that involve the decarboxylation of pyruvate, a key product of glycolysis.

Core Principles of this compound Tracing in the TCA Cycle

When cells are cultured in the presence of this compound, the labeled carbon enters glycolysis. The six-carbon glucose molecule is converted into two three-carbon pyruvate molecules. In this process, the 1-carbon of glucose becomes the carboxyl-carbon of pyruvate.

The fate of this labeled pyruvate is central to tracing the TCA cycle:

-

Pyruvate Dehydrogenase (PDH): In the mitochondrial matrix, PDH decarboxylates pyruvate to form acetyl-CoA. During this reaction, the 13C-labeled carboxyl group is lost as 13CO2. Therefore, acetyl-CoA entering the TCA cycle via PDH from this compound will be unlabeled.

-

Pyruvate Carboxylase (PC): This anaplerotic enzyme carboxylates pyruvate to form oxaloacetate. This reaction retains the 13C-labeled carbon.

The differential fate of the 13C label in these two key reactions allows for the assessment of their relative contributions to the TCA cycle.

Quantitative Data Presentation

The following tables summarize the expected and observed mass isotopologue distributions (MIDs) of key TCA cycle intermediates in cells cultured with this compound. The data is synthesized from multiple studies and represents typical results observed in cancer cell lines such as A549.[2]

Table 1: Mass Isotopologue Distribution of Pyruvate and Lactate

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 50 | 50 | 0 | 0 |

| Lactate | 50 | 50 | 0 | 0 |

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Table 2: Mass Isotopologue Distribution of TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | High | Low | Low | Trace | Trace |

| α-Ketoglutarate | High | Low | Low | Trace | Trace |

| Succinate | High | Low | Low | Trace | Trace |

| Fumarate | High | Low | Low | Trace | Trace |

| Malate | High | Low | Low | Trace | Trace |

Note: The exact percentages can vary depending on the cell type, metabolic state, and experimental conditions. "High" indicates the predominant isotopologue, "Low" indicates a smaller but detectable fraction, and "Trace" indicates a very low abundance.

Experimental Protocols

This section provides a detailed, synthesized methodology for conducting a this compound tracing experiment in cultured cells.

Cell Culture and Labeling

-

Cell Seeding: Seed adherent cells (e.g., A549) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).[2]

-

Media Preparation: Prepare culture medium (e.g., DMEM) containing this compound at a known concentration (e.g., 10 mM). Ensure the medium is otherwise identical to the standard culture medium, including supplementation with dialyzed fetal bovine serum (FBS) to minimize the contribution of unlabeled glucose from the serum.

-

Tracer Introduction:

-

Aspirate the standard culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound-containing medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined period to approach isotopic steady state. For TCA cycle intermediates, this is typically in the range of 6 to 24 hours.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction:

-

Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

-

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis, such as an acetonitrile/water mixture.

-

Chromatographic Separation:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar TCA cycle intermediates.

-

Employ a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like ammonium acetate or formic acid to improve chromatographic peak shape and ionization efficiency.

-

-

Mass Spectrometry Detection:

-

Analyze the samples using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

For each TCA cycle intermediate, define specific precursor-to-product ion transitions for each isotopologue (M+0, M+1, etc.).

-

Optimize MS parameters such as collision energy and declustering potential for each transition.

-

Table 3: Example LC-MS/MS Parameters for Citrate Isotopologues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Citrate (M+0) | 191.0 | 111.0 | Negative |

| Citrate (M+1) | 192.0 | 112.0 | Negative |

| Citrate (M+2) | 193.0 | 113.0 | Negative |

| Citrate (M+3) | 194.0 | 114.0 | Negative |

| Citrate (M+4) | 195.0 | 115.0 | Negative |

| Citrate (M+5) | 196.0 | 116.0 | Negative |

| Citrate (M+6) | 197.0 | 117.0 | Negative |

These are example parameters and should be optimized for the specific instrument used.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that regulate glucose metabolism and the TCA cycle.

Caption: PI3K/Akt signaling pathway and its influence on glucose metabolism and the TCA cycle.

Caption: AMPK signaling pathway as a key regulator of cellular energy homeostasis.

Experimental Workflow

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

The Pentose Phosphate Pathway Under the Isotopic Microscope: A Technical Guide to D-Glucose-¹³C-1 Tracing

For Researchers, Scientists, and Drug Development Professionals

The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a pivotal role in cellular biosynthesis and the maintenance of redox balance. Its activity is fundamental for the production of NADPH, essential for reductive biosynthesis and antioxidant defense, and for the synthesis of pentose sugars, the building blocks of nucleotides and nucleic acids. Dysregulation of the PPP has been implicated in numerous diseases, including cancer and metabolic disorders, making it a key area of investigation in drug development and biomedical research.

This technical guide provides an in-depth exploration of the use of D-Glucose-¹³C-1 as a stable isotope tracer to quantitatively analyze the metabolic flux through the pentose phosphate pathway. We will delve into the core principles of ¹³C metabolic flux analysis (¹³C-MFA), present detailed experimental protocols, and summarize key quantitative data from seminal studies. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to design, execute, and interpret ¹³C tracer experiments for the investigation of the PPP.

Core Principles of ¹³C Tracing in the Pentose Phosphate Pathway

The fundamental principle behind using ¹³C-labeled glucose is to introduce a "tagged" substrate into a biological system and track the incorporation and distribution of the ¹³C label into downstream metabolites. By analyzing the specific patterns of ¹³C enrichment, known as mass isotopomer distributions (MIDs), it is possible to infer the relative activities of different metabolic pathways.[1]

When [1-¹³C]glucose enters the oxidative branch of the pentose phosphate pathway, the ¹³C-labeled carbon at the C1 position is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate.[2][3] Consequently, the resulting pentose phosphates and any downstream metabolites derived from them will be unlabeled at this position. In contrast, if [1-¹³C]glucose is metabolized through glycolysis, the ¹³C label is retained in pyruvate and lactate.[2] This differential fate of the C1 carbon of glucose forms the basis for quantifying the flux through the PPP relative to glycolysis.

While [1-¹³C]glucose is a commonly used tracer, other isotopomers such as [1,2-¹³C₂]glucose offer distinct advantages. The metabolism of [1,2-¹³C₂]glucose through the PPP and glycolysis results in unique isotopomer patterns in metabolites like lactate and ribose, which can provide more precise estimations of PPP flux and the activities of the non-oxidative PPP enzymes, transketolase and transaldolase.[4] A novel tracer, [2,3-¹³C₂]glucose, has also been introduced, which simplifies the analysis by producing distinct lactate isotopomers for glycolysis and the PPP, eliminating the need for natural abundance correction in certain analyses.

Quantitative Analysis of Pentose Phosphate Pathway Flux

The accurate quantification of metabolic fluxes requires meticulous experimental design and data analysis. Several studies have utilized ¹³C-labeled glucose tracers to determine the contribution of the PPP to overall glucose metabolism in various cell types and conditions. The following tables summarize key quantitative findings from the literature, providing a comparative overview of PPP flux rates.

| Cell Type/Organism | Tracer Used | PPP Flux (% of Glucose Uptake) | Analytical Method | Reference |

| Human Hepatoma (Hep G2) | [1,2-¹³C₂]glucose | 5.73 ± 0.52 | GC-MS | |

| Human Hepatoma (Hep G2) | [1-¹³C] & [6-¹³C]glucose | 5.55 ± 0.73 | GC-MS | |

| Cerebellar Granule Neurons | [1,2-¹³C₂]glucose | 19 ± 2 (Pentose Cycle) | LC-MS/MS | |

| Cerebellar Granule Neurons | [1,2-¹³C₂]glucose | 29 ± 8 (Oxidative PPP/Nucleotide Synthesis) | LC-MS/MS | |

| Penicillium chrysogenum | [U-¹³C]gluconate & unlabeled glucose | 51.8 | LC-MS | |

| Penicillium chrysogenum | [1-¹³C]glucose & [U-¹³C]glucose | 51.1 | LC-MS |

Table 1: Summary of Pentose Phosphate Pathway Flux Rates Determined by ¹³C Tracer Analysis. This table presents a compilation of PPP flux values from different studies, highlighting the variability across different biological systems and the different tracer strategies employed.

| Metabolite | Isotopomer | Relative Abundance (%) in Hep G2 cells with [1,2-¹³C₂]glucose |

| Lactate | m1 (one ¹³C) | 1.9 |

| m2 (two ¹³C) | 10 | |

| Ribose | [1-¹³C] | Variable |

| [5-¹³C] | Variable | |

| [1,2-¹³C₂] | Variable | |

| [4,5-¹³C₂] | Variable |

Table 2: Isotopomer Distribution in Lactate and Ribose from [1,2-¹³C₂]glucose Tracing. This table illustrates the types of isotopomer data that are generated in a tracer experiment and used to calculate metabolic fluxes. The distribution of ¹³C in lactate and ribose provides critical information about the relative activities of glycolysis and the oxidative and non-oxidative branches of the PPP.

Experimental Protocols

The successful execution of a ¹³C tracer experiment for PPP flux analysis requires a series of well-defined steps, from cell culture and labeling to metabolite extraction and analysis. The following sections provide detailed methodologies for the key experiments involved.

Cell Culture and Isotope Labeling

-

Cell Seeding and Growth: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. For adherent cells, a common vessel is a 10-cm dish.

-

Media Preparation: Prepare a defined culture medium. For labeling experiments, it is crucial to use a glucose-free formulation of the medium, such as glucose-free DMEM. This allows for precise control over the concentration and isotopic enrichment of the glucose tracer.

-

Tracer Introduction: To initiate the labeling experiment, replace the standard culture medium with the prepared labeling medium containing the desired ¹³C-labeled glucose tracer (e.g., [1-¹³C]glucose or [1,2-¹³C₂]glucose) at a specific concentration (e.g., 25 mM). The isotopic enrichment of the tracer should be high (typically ≥98%).

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This time can vary depending on the cell type and the turnover rate of the metabolites, but a typical duration is 6 hours or longer. For kinetic studies, samples can be collected at multiple time points.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to preserve the in vivo isotopic labeling patterns of intracellular metabolites.

-

Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the cells. A common and effective quenching solution is 60% methanol. For adherent cells, place the culture dish on a dry ice-ethanol bath (-40°C) to rapidly lower the temperature.

-

Cell Lysis and Collection: After quenching, add an equal volume of ice-cold water. Scrape the cells from the dish and collect the cell suspension.

-

Phase Separation: For a two-phase extraction, add a volume of ice-cold chloroform to the cell suspension (e.g., methanol:water:chloroform ratio of 5:3:5). Vortex the mixture vigorously and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

-

Metabolite Collection: The polar phase, containing the phosphorylated intermediates of the PPP and glycolysis, is carefully collected. The extract can then be dried, for example, using a speed vacuum concentrator, prior to analysis.

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

GC-MS is a powerful technique for analyzing the mass isotopomer distributions of various metabolites.

-

Derivatization: To increase their volatility for GC analysis, metabolites in the dried extract are chemically derivatized. A common two-step derivatization involves methoximation followed by silylation.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the mass isotopomer distribution for each metabolite of interest.

-

Data Correction: The raw mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes to accurately determine the enrichment from the tracer.

NMR spectroscopy provides detailed information about the positional isotopomers of metabolites.

-

Sample Preparation: The dried metabolite extract is reconstituted in a suitable solvent, typically deuterium oxide (D₂O), containing an internal standard for chemical shift referencing.

-

NMR Acquisition: A variety of NMR experiments can be performed. ¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing information on their chemical environment and coupling to adjacent ¹³C nuclei. ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectroscopy can also be used to detect protons attached to ¹³C atoms, offering high sensitivity.

-

Spectral Analysis: The resulting NMR spectra are analyzed to identify the different isotopomers of key metabolites, such as lactate and ribose. The specific splitting patterns and chemical shifts of the signals reveal the positions of the ¹³C labels within the molecules.

Visualizing the Pathways and Workflows

To better understand the flow of carbon atoms and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overview of the Pentose Phosphate Pathway and its connection to Glycolysis.

Caption: General experimental workflow for ¹³C tracer analysis of the PPP.

Conclusion

The use of D-Glucose-¹³C-1 and other ¹³C-labeled glucose tracers provides a powerful and quantitative approach to dissect the intricate workings of the pentose phosphate pathway. By carefully designing and executing tracer experiments, researchers can gain valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to employ stable isotope tracing to unravel the complexities of cellular metabolism and identify novel therapeutic targets. As analytical technologies continue to advance, the precision and scope of ¹³C metabolic flux analysis will undoubtedly expand, further illuminating the critical role of the pentose phosphate pathway in health and disease.

References

An In-depth Technical Guide to the Fundamental Properties of D-Glucose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of D-Glucose-13C-1, a stable isotope-labeled monosaccharide critical for advancements in metabolic research and drug development. This document details its chemical and physical characteristics, and provides in-depth experimental protocols for its application in metabolic flux analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Core Properties of this compound

This compound is a form of glucose in which the carbon atom at the first position (C-1) is replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling allows researchers to trace the metabolic fate of glucose through various biochemical pathways without the use of radioactive materials.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Chemical and Physical Properties | Value | Reference |

| Molecular Formula | ¹³CC₅H₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Exact Mass | 181.06674293 Da | [2] |

| CAS Number | 40762-22-9 | [1] |

| Melting Point | 150-152 °C | |

| Optical Activity ([α]25/D) | +52.0° (c = 2 in H₂O with trace NH₄OH) | |

| Form | Solid powder | |

| Storage Temperature | Room temperature or 15-25°C |

| Isotopic and Chemical Purity | Value | Reference |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Chemical Purity (CP) | ≥98% | |

| Mass Shift | M+1 |

Applications in Research and Development

This compound is an indispensable tool in metabolic research, offering profound insights into cellular physiology and disease states. Its primary applications include:

-

Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions within a biological system.

-

Biomolecular NMR: To study the structure and dynamics of molecules.

-

Metabolomics: For the comprehensive analysis of metabolites in a biological sample.

-

Clinical Mass Spectrometry: As an internal standard for quantitative analysis.

-

Drug Development: To understand the metabolic effects of pharmaceutical compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Metabolic Flux Analysis (MFA) using ¹³C-Glucose

Metabolic Flux Analysis with ¹³C-labeled glucose is a powerful technique to quantify intracellular metabolic fluxes. The general workflow involves culturing cells with ¹³C-glucose, followed by the analysis of isotopic labeling in downstream metabolites.

Protocol for ¹³C-Glucose Tracing in Cultured Adherent Cells:

-

Cell Seeding: Seed adherent cells in the appropriate culture vessels and grow them to the desired confluency in standard culture medium.

-

Media Preparation: Prepare a culture medium containing [1-¹³C]glucose at a known concentration. Ensure all other components of the medium are identical to the standard culture medium.

-

Tracer Introduction: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and then add the ¹³C-glucose-containing medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the ¹³C-glucose. The incubation time is a critical parameter that should be optimized to achieve isotopic steady-state for the metabolites of interest.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

-

Collect the cell extract and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using Mass Spectrometry or NMR spectroscopy.

-

Data Analysis: Use specialized software to calculate the metabolic fluxes from the measured isotopic labeling data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique used to identify and quantify ¹³C-labeled metabolites.

Protocol for ¹H-NMR Analysis of ¹³C-Labeled Metabolites:

-

Sample Preparation:

-

Extract metabolites from cells or tissues as described in the MFA protocol.

-

Lyophilize the metabolite extract to dryness.

-

Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

-

NMR Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer.

-

Use appropriate pulse sequences to suppress the water signal and to specifically detect protons attached to ¹³C atoms (e.g., ¹H-¹³C HSQC, HMBC).

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Identify and quantify the ¹³C-labeled metabolites by integrating the corresponding peaks in the ¹H spectrum. The presence of the ¹³C isotope will result in characteristic satellite peaks flanking the main proton peak.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique for identifying and quantifying isotopically labeled metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization of the metabolites to increase their volatility.

Protocol for GC-MS Analysis of ¹³C-Labeled Glucose Metabolites:

-

Metabolite Extraction: Extract metabolites as described in the MFA protocol.

-

Derivatization:

-

Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

Add 100 µL of methoxylamine hydrochloride (0.18 M in pyridine) to the dried extract and incubate at 70°C for 60 minutes.

-

Add 100 µL of acetic anhydride and incubate at 45°C for another 60 minutes.

-

Evaporate the derivatization reagents and redissolve the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on an appropriate GC column.

-

Detect the mass-to-charge ratio (m/z) of the metabolite fragments in the mass spectrometer. The incorporation of ¹³C will result in a mass shift in the detected fragments.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns.

-

Quantify the relative abundance of different isotopologues (molecules with different numbers of ¹³C atoms) to determine the extent of isotopic labeling.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows involving this compound.

References

The Pivotal Role of D-Glucose-¹³C-1 in Unraveling Cancer Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a rich landscape of therapeutic targets. At the heart of investigating these altered metabolic pathways lies the use of stable isotope tracers, with D-Glucose-¹³C-1 being a cornerstone for elucidating the intricate network of glucose metabolism in cancer. This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C-1 in cancer metabolism research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Core Principles: Tracing the Fate of Glucose in Cancer Cells

Stable isotope tracing using ¹³C-labeled glucose allows researchers to track the journey of glucose-derived carbon atoms as they are metabolized through various cellular pathways. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope at a specific position (in this case, the first carbon), D-Glucose-¹³C-1 acts as a metabolic probe. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then distinguish between unlabeled and ¹³C-labeled metabolites, providing a dynamic snapshot of metabolic fluxes.[1][2] This approach is fundamental to Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4]

The insights gained from D-Glucose-¹³C-1 tracing studies are critical for understanding how cancer cells fuel their rapid proliferation, how they adapt to the tumor microenvironment, and how they respond to therapeutic interventions. This knowledge is instrumental in the discovery and development of novel anti-cancer drugs that target metabolic vulnerabilities.

Key Metabolic Pathways Investigated with D-Glucose-¹³C-1

D-Glucose-¹³C-1 is instrumental in dissecting the flux through several key metabolic pathways that are often dysregulated in cancer:

-

Glycolysis: The breakdown of glucose to pyruvate. In cancer, the rate of glycolysis is often significantly elevated.

-

Tricarboxylic Acid (TCA) Cycle: A series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

-

Pentose Phosphate Pathway (PPP): A metabolic pathway parallel to glycolysis that generates NADPH and precursors for nucleotide biosynthesis.

-

Serine and Glycine Synthesis: Anabolic pathways that divert glycolytic intermediates to produce amino acids crucial for cell proliferation.

-

De Novo Lipogenesis: The synthesis of fatty acids from acetyl-CoA, which is often upregulated in cancer cells to support membrane production.

Quantitative Insights: Metabolic Fluxes in Cancer Cells

The following tables summarize quantitative data from studies that have used ¹³C-labeled glucose to measure metabolic fluxes in various cancer cell lines. This data provides a glimpse into the altered metabolic landscape of cancer.

| Cell Line | Condition | Glucose Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) | Reference |

| Proliferating Cancer Cells (Typical) | - | 100–400 | 200–700 | [3] |

| Human Mammary Epithelial Cells (HMEC) - tumorigenic | - | Increased | Increased |

Table 1: Glucose Uptake and Lactate Secretion Rates in Cancer Cells. This table illustrates the hallmark of the Warburg effect - high glucose uptake and lactate production.

| Cell Line | Tracer | Relative Glycolysis Flux (%) | Relative Oxidative PPP Flux (%) | Reference |

| Generic Cancer Cell | [1,2-¹³C]glucose | High | Varies |

Table 2: Relative Fluxes through Glycolysis and the Pentose Phosphate Pathway. The choice of ¹³C-glucose isotopologue can provide specific insights into the branching of metabolic pathways.

| Cell Line | Condition | Key Finding | Reference |

| Breast Cancer Cells | Limiting Glucose | Modulation of metabolic fluxes, including lactate release. | |

| Pancreatic Ductal Adenocarcinoma (PDAC) | K-Ras transformed | Relied on a non-canonical pathway of glutamine utilization. | |

| Myc-induced tumors in mouse livers | - | Increased rates of glucose and glutamine catabolism. |

Table 3: Selected Findings from ¹³C-Glucose Tracing Studies in Different Cancer Models. These examples highlight the diverse metabolic phenotypes observed in different cancers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in ¹³C metabolic tracing studies. Below are generalized protocols for key experimental techniques.

Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Cancer Cells

-

Cell Seeding: Plate cancer cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium (e.g., DMEM) containing D-Glucose-¹³C-1 at a physiological concentration (e.g., 5-10 mM) and supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

-

Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time should be optimized to reach isotopic steady-state for the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold saline.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and extract the metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites for analysis.

-

Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-